molecular formula C13H11NO3 B1351944 3-(6-methoxypyridin-3-yl)benzoic Acid CAS No. 863921-57-7

3-(6-methoxypyridin-3-yl)benzoic Acid

Cat. No. B1351944
M. Wt: 229.23 g/mol
InChI Key: QFMUHRGHSOZYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-methoxypyridin-3-yl)benzoic acid is a chemical compound that is part of a class of compounds known for their potential biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with methoxy groups and benzoic acid moieties are frequently studied for their chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine to produce methyl 2-fluoro-6-methylaminopyridine-3-carboxylate, which upon further reactions, including bromination and hydrolysis, yields a carboxylic acid moiety of a dopamine and serotonin receptors antagonist . Another synthesis approach involves the condensation reaction of specific ketones with methoxylbenzoyl chloride to produce esters . Additionally, the potassium salt of methoxy benzoic acids can be selectively deprotonated to synthesize substituted benzoic acids .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(6-methoxypyridin-3-yl)benzoic acid has been determined using techniques like single-crystal X-ray diffraction. For instance, the crystal structure of a bis[(pyridin-4-yl)methoxy]benzoic acid derivative was analyzed, revealing a nearly planar configuration of the methoxy benzoic acid unit and specific inclinations between the planes of the methoxy groups .

Chemical Reactions Analysis

The chemical reactivity of methoxy benzoic acid derivatives can be influenced by various substituents and reaction conditions. For example, the selective para metalation of unprotected methoxy benzoic acids with n-butyl lithium–potassium tert-butoxide has been demonstrated, which is a key step in the synthesis of substituted benzoic acids . The reactivity of these compounds can be further understood through computational studies, such as density functional theory (DFT), which provides insights into reactivity descriptors and molecular parameters .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy benzoic acid derivatives are characterized by their liquid crystalline behavior, photophysical properties, and potential as luminescent materials. Compounds with methoxy pyridine and benzonitrile moieties have been shown to exhibit phases like nematic and orthorhombic columnar phases depending on the alkoxy chain length . Vibrational analysis, along with the study of reactivity descriptors such as ionization energy, hardness, and electrophilicity, provides a comprehensive understanding of the properties of these compounds. Solvent effects on these properties have also been studied using the PCM model, indicating that solvation can alter reactivity parameters .

Scientific Research Applications

Medicinal Chemistry Applications

"3-(6-methoxypyridin-3-yl)benzoic Acid" derivatives have been identified as potent antagonists of the alpha(v)beta(3) receptor, with significant implications in the prevention and treatment of osteoporosis. The compound showed excellent in vitro profile and pharmacokinetics, indicating its potential for clinical development (Hutchinson et al., 2003). Additionally, its derivatives have been explored as inhibitors of 5-lipoxygenase-activating protein (FLAP), showing promising results in the inhibition of leukotriene synthesis, which is crucial for the development of treatments for asthma and other inflammatory conditions (Hutchinson et al., 2009).

Material Science and Photophysical Applications

The compound has also found applications in material science, particularly in the synthesis of luminescent and liquid crystalline materials. For instance, derivatives containing methoxy pyridine, benzonitrile, and alkoxy benzene were synthesized, exhibiting potential as mesogens with liquid crystalline behavior and luminescent properties (Ahipa et al., 2014). These compounds showed good blue emitting materials characteristics, indicating their utility in optoelectronic devices.

Chemical Synthesis and Structural Analysis

In chemical synthesis, the compound serves as a precursor for generating novel molecular structures. The synthesis of N-(2-aminophenyl)-4-[N-(pyridinyl-3-methoxycarbonyl)-aminomethyl] benzamide demonstrates its role in creating compounds with potential biological activity (Li Bo-yu, 2003). Moreover, structural analysis of polymorphs of related compounds provides insights into the molecular features governing their crystalline architectures, influencing their physical properties and interactions (Aakeröy et al., 2005).

Safety And Hazards

Specific safety and hazard information for “3-(6-methoxypyridin-3-yl)benzoic Acid” is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for research on “3-(6-methoxypyridin-3-yl)benzoic Acid” are not explicitly mentioned in the search results. However, given its structural features, it could potentially be explored for various applications in medicinal chemistry or materials science.


Please note that this analysis is based on the available search results and may not cover all aspects of “3-(6-methoxypyridin-3-yl)benzoic Acid”. For a more detailed analysis, specific experimental studies or reviews on this compound would be needed.


properties

IUPAC Name

3-(6-methoxypyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-6-5-11(8-14-12)9-3-2-4-10(7-9)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMUHRGHSOZYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405446
Record name 3-(6-methoxypyridin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-methoxypyridin-3-yl)benzoic Acid

CAS RN

863921-57-7
Record name 3-(6-methoxypyridin-3-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.